

Spectroscopic and Structural Elucidation of 5-Amino-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Amino-2-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization and quality control of this important chemical compound.

Introduction

5-Amino-2-nitrobenzoic acid ($C_7H_6N_2O_4$, CAS No: 13280-60-9) is a substituted aromatic carboxylic acid with both an amino and a nitro functional group.^[1] This unique substitution pattern makes it a versatile building block in organic synthesis. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and the development of robust manufacturing processes. This guide presents a summary of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **5-Amino-2-nitrobenzoic acid**, providing a quantitative basis for its structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **5-Amino-2-nitrobenzoic acid** exhibits characteristic absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H stretch (Amine)
3300 - 2500	O-H stretch (Carboxylic Acid)
1720 - 1680	C=O stretch (Carboxylic Acid)
1620 - 1580	N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475	N-O asymmetric stretch (Nitro group)
1350 - 1300	N-O symmetric stretch (Nitro group)
1300 - 1200	C-N stretch (Aromatic Amine)
1250 - 1000	C-O stretch (Carboxylic Acid)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of **5-Amino-2-nitrobenzoic acid** are consistent with its substituted aromatic structure.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific chemical shifts and coupling constants can be influenced by the solvent and concentration.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **5-Amino-2-nitrobenzoic acid** can be obtained using the Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

- Thoroughly grind 1-2 mg of the dry sample in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly.
- Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

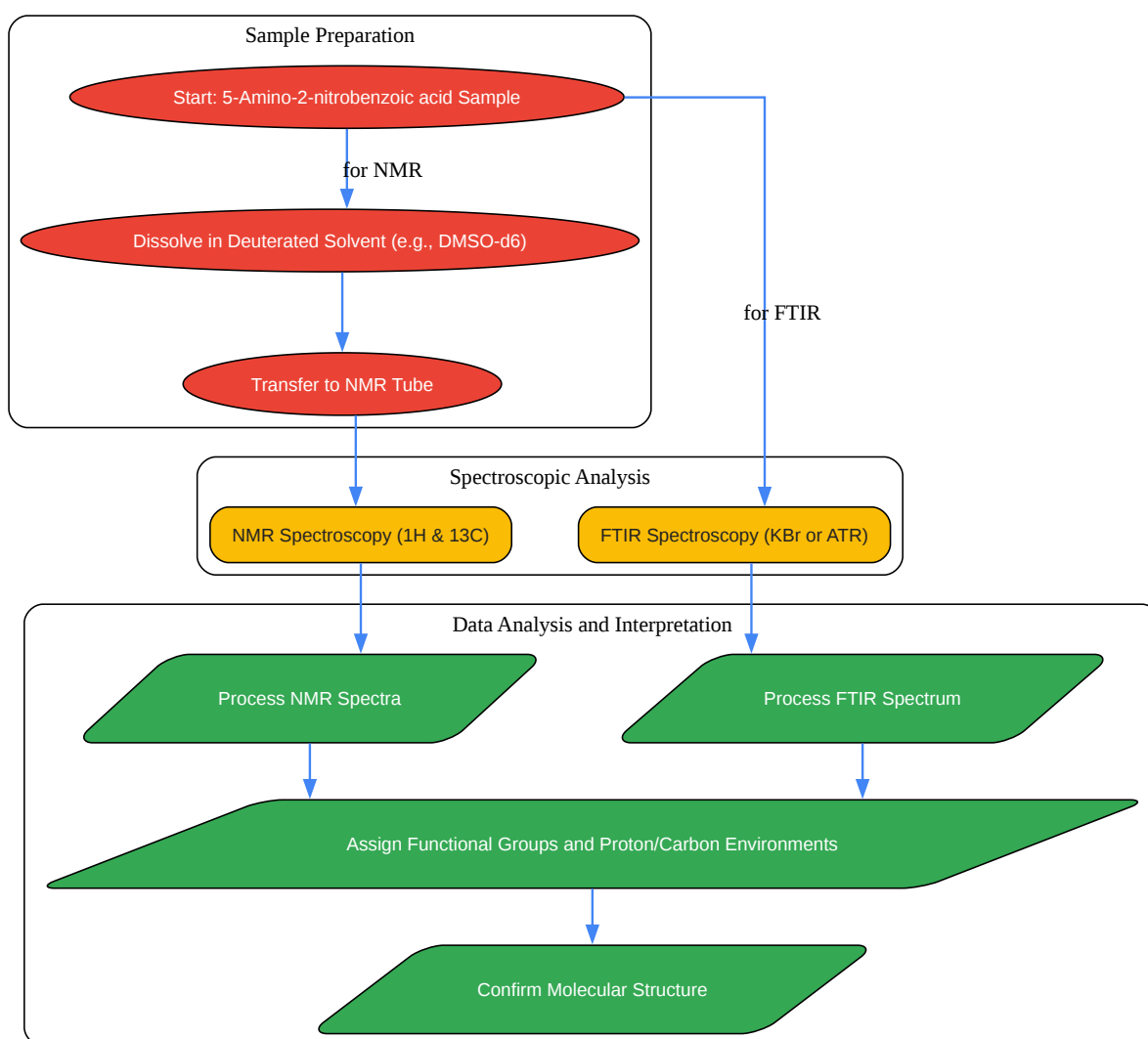
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve approximately 5-10 mg of **5-Amino-2-nitrobenzoic acid** in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d_6), to a concentration of 5-10 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Record the ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.
- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- For ^1H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral width of 0-200 ppm.

Visualized Workflows

The following diagrams illustrate key processes related to the analysis and application of **5-Amino-2-nitrobenzoic acid**.



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Caption: General workflow for the spectroscopic analysis of **5-Amino-2-nitrobenzoic acid**.



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Caption: Logical workflow for the synthesis of an azo dye from **5-Amino-2-nitrobenzoic acid**.

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References

- 1. 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
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